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Compound of Interest

Compound Name: 5-Chloro-2-ethoxybenzaldehyde

Cat. No.: B1347633

CAS Number: 27682-64-0

This technical guide provides an in-depth overview of 5-Chloro-2-ethoxybenzaldehyde, a
substituted aromatic aldehyde with applications in organic synthesis and potential for use in
drug discovery. The document is intended for researchers, scientists, and professionals in the
field of drug development, offering detailed information on its chemical properties, synthesis,
and spectroscopic characterization.

Chemical and Physical Properties

5-Chloro-2-ethoxybenzaldehyde is a solid at room temperature with a faint characteristic
odor. Its key physicochemical properties are summarized in the table below, providing a quick
reference for experimental planning and safety assessments.
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Property Value Reference(s)

CAS Number 27682-64-0 [1]

Molecular Formula CoHoCIO2 [2]

Molecular Weight 184.62 g/mol [2]
5-chloro-2-

IUPAC Name [1]
ethoxybenzaldehyde
5-chloro-2-ethoxy-

Synonyms
benzaldehyde, NSC128961

Melting Point 66-67 °C

Boiling Point 279.1 °C at 760 mmHg

Density 1.202 g/cm3

Appearance Solid [1]

Safety Information:

» Signal Word: Warning[1]

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Synthesis of 5-Chloro-2-ethoxybenzaldehyde

The primary synthetic route to 5-Chloro-2-ethoxybenzaldehyde is through the Williamson

ether synthesis. This method involves the O-alkylation of a substituted phenol, in this case, 5-

chlorosalicylaldehyde, with an ethyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of related 2-

ethoxybenzaldehyde derivatives.[3]

Materials:

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://www.lookchem.com/ProductWholeProperty_LCPL113311.htm
https://www.matrixscientific.com/404
https://www.matrixscientific.com/404
https://www.lookchem.com/ProductWholeProperty_LCPL113311.htm
https://www.lookchem.com/ProductWholeProperty_LCPL113311.htm
https://www.lookchem.com/ProductWholeProperty_LCPL113311.htm
https://www.lookchem.com/ProductWholeProperty_LCPL113311.htm
https://www.benchchem.com/product/b1347633?utm_src=pdf-body
https://www.benchchem.com/product/b1347633?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Note_and_Protocol_for_the_Synthesis_of_2_Ethoxybenzaldehyde_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 5-chlorosalicylaldehyde

o Ethyl iodide or ethyl bromide

e Anhydrous potassium carbonate (K2COs)

e Anhydrous N,N-dimethylformamide (DMF)

 Diethyl ether

e Brine (saturated aqueous NacCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Procedure:

e Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add 5-chlorosalicylaldehyde (1.0 equivalent) and anhydrous potassium
carbonate (1.5 equivalents).

e Solvent Addition: Add anhydrous DMF to the flask (approximately 10 mL per gram of 5-
chlorosalicylaldehyde).

o Addition of Ethylating Agent: Stir the suspension at room temperature for 15 minutes. Slowly
add the ethylating agent (ethyl iodide or ethyl bromide, 1.2 equivalents) to the mixture.

o Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 20°C for an
extended period or gently heated to increase the rate) and stir for 12-48 hours. Monitor the
reaction progress by thin-layer chromatography (TLC). A cited synthesis suggests stirring at
20°C for 48 hours can lead to a high yield.

e Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into
a separatory funnel containing water.

o Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

e Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any
remaining DMF and inorganic salts.
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» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the
crude product.

 Purification: Purify the crude 5-Chloro-2-ethoxybenzaldehyde by column chromatography
on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) or by
recrystallization to yield the pure product.

Synthesis Workflow

K2CO03, DMF

Column Chromatography / Recrystallization 5-Chloro-2-ethoxybenzaldehyde

Ethyl_halide Williamson Ether Synthesis Aqueous Workup & Extraction

5-chlorosalicylaldehyde

Click to download full resolution via product page

Synthesis of 5-Chloro-2-ethoxybenzaldehyde.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 5-Chloro-2-
ethoxybenzaldehyde. While a specific, verified spectrum for this compound is not readily
available in the public domain, the expected spectral features can be predicted based on its
structure and data from analogous compounds.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethoxy group, the
aromatic protons, and the aldehyde proton.
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Predicted Chemical

Coupling Constant

Proton Assignment . Multiplicity

Shift (6, ppm) (J, Hz)
Aldehyde (-CHO) ~10.3 Singlet
Aromatic (H-6) ~7.8 Doublet ~2.5
Aromatic (H-4) ~7.5 Doublet of doublets ~8.8,2.5
Aromatic (H-3) ~7.0 Doublet ~8.8
Methylene (-

~4.1 Quartet ~7.0
OCH2CHs)
Methyl (-OCH2CH?5) ~1.4 Triplet ~7.0

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon

environments in the molecule.

Carbon Assignment

Predicted Chemical Shift (6, ppm)

Carbonyl (C=0) ~189
C-2 (C-OEY) ~159
C-5 (C-Cl) ~128
C-1 (C-CHO) ~125
C-4 ~135
C-6 ~128
C-3 ~114
Methylene (-OCH:2) ~65
Methyl (-CHs) ~15
Infrared (IR) Spectroscopy
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The IR spectrum is characterized by the presence of strong absorption bands corresponding to
the carbonyl and ether functional groups.

Functional Group Characteristic Absorption (cm~?)
C=0 (aldehyde) ~1680-1700 (strong)

C-H (aldehyde) ~2720 and ~2820 (medium)

C-O (ether) ~1250 (strong)

C-Cl ~700-800

Aromatic C=C ~1450-1600

Experimental Protocol for Spectroscopic Analysis

NMR Spectroscopy:

Prepare a solution of 5-10 mg of 5-Chloro-2-ethoxybenzaldehyde in a deuterated solvent
(e.g., CDCIs).

» Transfer the solution to an NMR tube.
e Acquire 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

e For 'H NMR, set the spectral width from 0 to 12 ppm and reference the chemical shifts to the
residual solvent peak (e.g., CHCIs at 7.26 ppm).

e For 3C NMR, set the spectral width from 0 to 200 ppm with proton decoupling and reference
the chemical shifts to the solvent peak (e.g., CDCls at 77.16 ppm).

IR Spectroscopy:
o For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used.
e Place a small amount of the solid sample directly onto the ATR crystal.

¢ Record the spectrum in the mid-infrared range (4000 to 400 cm™1).
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+ A background spectrum of the clean, empty ATR crystal should be recorded prior to the
sample analysis and automatically subtracted.

Spectroscopic Analysis Workflow

Gure 5-ChIoro-2-ethoxybenzaldehyd(9
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Workflow for Spectroscopic Characterization.

Potential Applications in Drug Discovery

While there is limited direct research on the biological activities of 5-Chloro-2-
ethoxybenzaldehyde, its structural motifs are present in molecules with known
pharmacological properties. Derivatives of substituted benzaldehydes and salicylaldehydes
have been investigated for a range of therapeutic applications.

For instance, compounds containing a 5-chlorosalicyl moiety have been explored for their
antimicrobial and antiviral activities. The chlorine atom at the 5-position can enhance the
lipophilicity and electronic properties of the molecule, potentially leading to improved
interactions with biological targets.
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Derivatives of 2-alkoxybenzaldehydes have also been studied in the context of cancer
research. For example, some benzyloxybenzaldehyde derivatives have been identified as
inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme associated with cancer
stem cells.

Given these precedents, 5-Chloro-2-ethoxybenzaldehyde represents a valuable starting
material for the synthesis of novel compounds with potential therapeutic applications. Further
research is warranted to explore its biological activity profile and to identify potential molecular
targets.

Drug Candidate

5-Chloro-2-ethoxybenzaldehyde Chemical Mnglrf:czgon

(e.g., reductive amination, condensation
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Role in Drug Discovery Funnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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